molecular formula C21H19BrN4O3S2 B413770 14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

Cat. No.: B413770
M. Wt: 519.4g/mol
InChI Key: PVKOYRSRASDJED-UHFFFAOYSA-N
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Description

The compound 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one is a complex heterocyclic molecule It features a unique structure that combines multiple functional groups and heteroatoms, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one scaffold, followed by the introduction of the 4-bromophenyl and oxoethyl groups through nucleophilic substitution and condensation reactions. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: has a wide range of scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for biological assays and drug development.

    Medicine: The compound’s pharmacophoric elements suggest potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific structure and functional groups. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,7,7-trimethyl-1,6,7,9-tetrahydro-5H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one lies in its complex structure, which combines multiple pharmacophoric elements. This structural complexity may result in unique biological activities and therapeutic potential, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H19BrN4O3S2

Molecular Weight

519.4g/mol

IUPAC Name

14-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,4,12-trimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

InChI

InChI=1S/C21H19BrN4O3S2/c1-21(2)8-13-15(9-29-21)31-17-16(13)18(28)26-19(23-17)25(3)24-20(26)30-10-14(27)11-4-6-12(22)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

PVKOYRSRASDJED-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SCC(=O)C5=CC=C(C=C5)Br)C)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N4C(=N3)N(N=C4SCC(=O)C5=CC=C(C=C5)Br)C)C

Origin of Product

United States

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